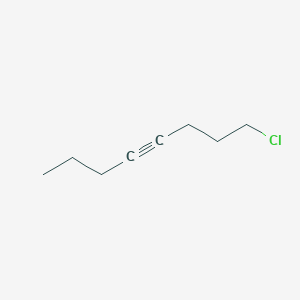

1-Chloro-4-octyne

Description

Contextualization within Halogenated Alkyne Chemistry

Halogenated alkynes are a class of organic compounds that contain at least one carbon-carbon triple bond and one or more halogen atoms. The reactivity of these compounds is largely dictated by the nature of the halogen and its position relative to the alkyne. In the case of 1-Chloro-4-octyne, the chlorine atom is situated on a saturated carbon, four carbons away from the internal alkyne. This separation influences the electronic properties and reactivity of both the alkyl chloride and the alkyne moieties.

The internal nature of the alkyne in this compound makes it a substrate for various metal-catalyzed reactions. For instance, reactions such as the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be employed to construct cyclopentenones. wikipedia.org While terminal alkynes are often more reactive in such transformations, internal alkynes can also participate, offering a route to different substitution patterns on the resulting cyclic products.

Furthermore, the field of "click chemistry" has highlighted the utility of alkynes in forming stable linkages with other molecules. Although the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes, strain-promoted azide-alkyne cycloadditions (SPAAC) can occur with cyclic alkynes, a category that can be accessed through intramolecular reactions of linear precursors like this compound. nih.gov

The development of new catalytic systems continues to expand the reaction scope of halogenated alkynes. For example, platinum single-atom catalysts have been shown to enable the multiboration and hydroboration of alkynes, leading to the formation of versatile organoboron compounds. acs.org While this research did not specifically use this compound, it demonstrates the ongoing efforts to develop methodologies applicable to this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorooct-4-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMMBXPBVPCUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510957 | |

| Record name | 1-Chlorooct-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51575-84-9 | |

| Record name | 1-Chloro-4-octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51575-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorooct-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 4 Octyne and Analogous Structures

Strategies for Alkyne Backbone Construction

The formation of the carbon-carbon triple bond, particularly in internal alkynes like 4-octyne (B155765), can be achieved through several key synthetic strategies.

A fundamental method for synthesizing internal alkynes involves the alkylation of terminal alkynes. This process leverages the acidity of the terminal hydrogen atom in alkynes, which can be deprotonated by strong bases to form highly nucleophilic acetylide anions. These anions then undergo nucleophilic substitution (SN2) reactions with primary or secondary alkyl halides to extend the carbon chain and form new carbon-carbon bonds jove.comlibretexts.orgucalgary.camasterorganicchemistry.com.

For instance, the synthesis of 4-octyne can be accomplished by the sequential alkylation of acetylene. Acetylene, being a terminal alkyne, can be deprotonated using a strong base such as sodium amide (NaNH2) in liquid ammonia, generating an acetylide anion. This anion can then react with a primary alkyl halide, such as 1-bromopropane (B46711), to form hex-1-yne. A second deprotonation of hex-1-yne followed by reaction with another molecule of 1-bromopropane yields 4-octyne jove.comlibretexts.orgucalgary.cawikipedia.orgjove.com.

Table 1: Alkylation of Terminal Alkynes for Internal Alkyne Synthesis

| Terminal Alkyne | Strong Base | Alkyl Halide | Product (Internal Alkyne) | Reaction Conditions | Reference |

| Acetylene | NaNH₂ | 1-Bromopropane | Hex-1-yne | Liquid NH₃, -70 °C | wikipedia.org |

| Hex-1-yne | NaNH₂ | 1-Bromopropane | 4-Octyne | Liquid NH₃, -70 °C | wikipedia.org |

| Hex-1-yne | NaNH₂ | 1-Bromobutane | Dec-5-yne | Not specified (general method) | libretexts.org |

It is important to note that this method is most effective with primary alkyl halides. Secondary and tertiary alkyl halides are prone to elimination reactions (E2) due to the strong basicity of the acetylide anion, leading to alkene formation rather than substitution libretexts.orgucalgary.cajove.com.

Beyond direct alkylation, various transition-metal catalyzed cross-coupling reactions offer powerful routes for alkyne chain elongation and the construction of more complex alkyne frameworks.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, forming C(sp)-C(sp²) bonds ajol.inforesearchgate.net. While primarily used for aryl- or vinyl-substituted alkynes, the underlying principle of C-C bond formation via alkyne coupling is broadly applicable in alkyne synthesis. Various palladium catalyst systems, including those employing N-heterocyclic carbenes (NHCs), have been developed for efficient Sonogashira couplings ajol.inforesearchgate.netbohrium.com.

Cadiot-Chodkiewicz Coupling: This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form 1,3-diynes rsc.orgalfa-chemistry.comjk-sci.comresearchgate.netwikipedia.org. This method is particularly useful for creating unsymmetrical diynes and has seen modifications to improve selectivity and yield rsc.orgresearchgate.net.

Other Coupling Reactions: Palladium catalysis also facilitates other C-C bond-forming reactions involving alkynes, such as the insertion of alkynes into alkyl iodides followed by Suzuki coupling to form tetrasubstituted olefins acs.org, or the homo-dimerization of terminal alkynes to produce 1,3-enynes or 1,3-diynes thieme-connect.com. Rhodium catalysis has also been employed for the dimerization of alkynes to form enyne derivatives nih.gov.

Introduction of Halogen Substituents in Alkyne Frameworks

The regioselective introduction of a chlorine atom at the terminal position (C1) of the 1-chloro-4-octyne structure requires specific synthetic strategies, as direct halogenation of internal alkynes typically leads to addition across the triple bond.

A common and effective strategy to introduce a terminal alkyl halide involves the conversion of a primary alcohol. This approach can be applied to synthesize this compound by first preparing oct-4-yn-1-ol and subsequently converting the primary alcohol to the corresponding chloride.

The conversion of primary alcohols to alkyl chlorides is efficiently achieved using reagents like thionyl chloride (SOCl₂) libretexts.orgjove.comlibretexts.orgchemistrysteps.comgoogle.comunco.edudoubtnut.comsci-hub.seyufenggp.comcommonorganicchemistry.com. Thionyl chloride is often preferred because the reaction produces gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which readily escape the reaction mixture, driving the equilibrium towards product formation and simplifying purification libretexts.orgdoubtnut.comyufenggp.com. The reaction typically proceeds via an SN2 mechanism, especially for primary alcohols, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl formed, or neat SOCl₂ jove.comcommonorganicchemistry.com. Activated carbon has also been reported to act as a catalyst in the reaction of alcohols with thionyl chloride, improving yields and purity google.com. Other reagents like phosphorus tribromide (PBr₃) or hydrogen halides (HX) can also be used for alcohol-to-halide conversion, though SOCl₂ is often favored for chloride synthesis libretexts.orgjove.comlibretexts.orgchemistrysteps.com.

Table 2: Conversion of Primary Alcohols to Alkyl Chlorides

| Alcohol Substrate | Reagent | Conditions | Product (Alkyl Chloride) | Yield (Typical) | Reference |

| Primary Alcohol | SOCl₂ | Reflux (neat) | Primary Alkyl Chloride | 85-93% | google.comcommonorganicchemistry.com |

| Primary Alcohol | SOCl₂ | DCM, pyridine (cat.) | Primary Alkyl Chloride | Not specified | commonorganicchemistry.com |

| Primary Alcohol | SOCl₂ | Reflux, activated carbon (cat.) | Primary Alkyl Chloride | Near quantitative | google.com |

| Primary Alcohol | HCl/ZnCl₂ | Not specified (Lucas reagent for 1°, 2°, 3°) | Primary Alkyl Chloride | Slow reaction | libretexts.orgunco.edu |

An alternative strategy involves utilizing pre-synthesized halogenated molecules as building blocks. A particularly relevant approach for this compound involves the use of 5-chloro-1-pentyne (B126576). This compound, which already contains the terminal chlorine and a five-carbon chain with a terminal alkyne, can be synthesized from precursors like 1-bromo-3-chloropropane (B140262) and sodium acetylide google.com.

The subsequent alkylation of 5-chloro-1-pentyne with a propyl halide (e.g., 1-bromopropane) using a strong base, as described in Section 2.1.1, would directly yield this compound. This method integrates a halogenated fragment and a simple alkyl halide to construct the target molecule efficiently.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in many of the synthetic routes described, enhancing efficiency, selectivity, and reaction rates.

Palladium Catalysis: Palladium complexes are widely employed in C-C bond-forming reactions, including the Sonogashira coupling for alkyne synthesis and various addition reactions to alkynes ajol.inforesearchgate.netbohrium.comacs.orgcore.ac.uk. Palladium catalysts can also be used in the selective hydrogenation of alkynes to alkenes sigmaaldrich.com.

Copper Catalysis: Copper salts, particularly Cu(I), are essential catalysts for reactions like the Cadiot-Chodkiewicz coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) rsc.orgalfa-chemistry.comjk-sci.comresearchgate.netwikipedia.orgorganic-chemistry.orgmdpi.comacs.orgnih.gov. Copper is also involved in hydroalkylation and carboboration reactions of alkynes acs.orgorganic-chemistry.org.

Catalysts for Alcohol Conversion: While thionyl chloride reactions are often performed neat or with amine bases, activated carbon can serve as a catalyst for the conversion of alcohols to alkyl chlorides using SOCl₂ google.com. Zinc chloride is used as a catalyst in conjunction with HCl for alcohol conversion, particularly for secondary and tertiary alcohols, though it is less effective for primary alcohols compared to SOCl₂ libretexts.orgunco.edu.

Table 3: Catalytic Methods in Alkyne Synthesis and Functionalization

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd complexes (e.g., Pd(OAc)₂, Pd-NHC) + Cu(I) salts | Aryl/Vinyl Alkynes | ajol.inforesearchgate.net |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + Haloalkyne | Cu(I) salts + Base | 1,3-Diynes | rsc.orgjk-sci.com |

| Hydroalkylation | Terminal Alkyne + Alkyl Triflate | Copper catalyst + Hydride Donor | (E)-Alkenes | acs.org |

| Alcohol to Alkyl Chloride | Primary Alcohol | SOCl₂ + Activated Carbon (cat.) | Primary Alkyl Chloride | google.com |

| Alcohol to Alkyl Chloride | Primary Alcohol | SOCl₂ + Pyridine/Tertiary Amine | Primary Alkyl Chloride | jove.comcommonorganicchemistry.com |

| Alkyne Semi-hydrogenation | 4-Octyne | Palladium catalyst (e.g., [Pd(Ar-bian)]) | cis-4-Octene | sigmaaldrich.com |

Compound List:

this compound

4-Octyne

Acetylene

1-Bromopropane

Hex-1-yne

Dec-5-yne

1-Bromobutane

1-Bromopentane

Oct-4-yn-1-ol

5-Chloro-1-pentyne

1-Bromo-3-chloropropane

Sodium acetylide

Propyl halide

1-Haloalkyne

Terminal alkyne

Internal alkyne

Alkyl halide

Aryl halide

Vinyl halide

Diynes

1,3-Diynes

1,3-Enynes

Thionyl chloride (SOCl₂)

Sodium amide (NaNH₂)

Palladium complexes

Copper(I) salts

Activated carbon

Pyridine

Tertiary amine

Zinc chloride (ZnCl₂)

Hydrogen chloride (HCl)

Sulfur dioxide (SO₂)

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized organic synthesis by providing powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These catalytic systems, often employing palladium, nickel, copper, or rhodium, enable the construction of complex molecular frameworks from simpler precursors with remarkable selectivity and efficiency. For the synthesis of molecules like this compound, these methodologies are instrumental in building the carbon skeleton and introducing the requisite functional groups.

A primary strategy for constructing internal alkynes, such as the 4-octyne moiety within this compound, involves the alkylation of terminal alkynes. While traditionally achieved using strong bases like organolithium or Grignard reagents, these methods are often integrated with or analogous to transition metal-catalyzed processes. For instance, the reaction of a terminal alkyne, such as 1-chloro-3-butyne (Cl-CH₂-CH₂-C≡CH), with an alkyl halide, like 1-bromopropane (CH₃CH₂CH₂Br), in the presence of a strong base generates the desired internal alkyne, this compound, through the formation of a new C(sp)-C(sp³) bond.

Transition metals also play a crucial role in related coupling reactions. The Sonogashira coupling, a palladium and copper co-catalyzed reaction, is a prime example of how terminal alkynes can be coupled with aryl or vinyl halides to form arylalkynes and vinylalkynes, respectively libretexts.orgeie.gr. Although this specific reaction does not directly yield this compound, it exemplifies the power of transition metal catalysis in functionalizing alkynes and building complex unsaturated systems. Furthermore, the literature extensively documents transition metal-catalyzed reactions where haloalkynes themselves serve as key coupling partners. For example, palladium-catalyzed cross-coupling reactions of haloalkynes with various nucleophiles, such as allyl acetate (B1210297) or α,β-unsaturated carbonyls, are employed to construct functionalized enynes and dienes with high efficiency acs.orgnih.govrsc.org. These reactions underscore the versatility of haloalkynes as synthons in metal-catalyzed bond-forming processes.

Table 1: Representative Transition Metal-Catalyzed C-C Bond Formations for Alkyne Synthesis and Functionalization

| Reaction Type/Name | Catalyst System | Substrates | Product Type | Typical Yield | Notes on Stereoselectivity |

| Sonogashira Coupling | Pd(0)/CuI, Base | Terminal Alkyne + Haloarene/Vinyl Halide | Arylalkyne/Vinylalkyne | 70-95% | N/A (alkyne is linear) |

| Alkynylation of Haloalkanes (via acetylides) | Strong Base (e.g., n-BuLi, LDA), Alkyl Halide | Terminal Alkyne + Alkyl Halide | Internal Alkyne | 75-90% | N/A (alkyne is linear) |

| Pd-Catalyzed Coupling of Haloalkynes with Allyl Acetate | Pd catalyst | Haloalkyne + Allyl Acetate | (Z)-β-haloenol acetates | 70-90% | High Z-selectivity (>98:2) nih.gov |

| Pd-Catalyzed Coupling of Haloalkynes with Allylic Halides | Pd catalyst | Haloalkyne + Allylic Halide | (1E)- or (1Z)-1,2-dihalo-1,4-dienes | 70-90% | High E or Z selectivity (>98:2) rsc.org |

| Gold(I)-Catalyzed Hydroalkoxylation of Haloalkynes | Au(I) catalyst | Haloalkyne + Alcohol | γ,δ-unsaturated α-chloroketones (via rearrangement) | 60-85% | Stereochemistry depends on rearrangement uniovi.escsic.es |

Stereoselective Synthetic Pathways

While this compound itself, with its internal alkyne, does not possess stereoisomers at the triple bond, stereoselectivity is a critical consideration in the synthesis of such molecules, particularly if the synthetic route involves the formation of stereodefined alkenes or other chiral centers. Transition metal catalysts are highly adept at controlling the stereochemical outcome of reactions involving unsaturated systems.

The halogenation of alkynes, for instance, often proceeds via anti-addition of halogens across the triple bond, leading to trans-dihaloalkenes masterorganicchemistry.com. Transition metal catalysts can further influence or mediate these additions with high stereocontrol. Palladium-catalyzed reactions involving haloalkynes are frequently employed to construct molecules with defined stereochemistry. For example, the coupling of haloalkynes with allylic substrates can yield products with excellent Z or E selectivity, depending on the specific reaction conditions and substrates rsc.org. Similarly, palladium-catalyzed reactions of haloalkynes with allyl acetate have been shown to produce (Z)-β-haloenol acetates with high stereoselectivity nih.gov.

Other transition metal-catalyzed transformations also offer precise stereochemical control. Gold(I) catalysis, for instance, has been utilized in the hydrophosphoryloxylation of haloalkynes, yielding Z-alkenyl halophosphates, which can then be subjected to further stereoselective cross-coupling reactions rsc.org. These methodologies highlight the indispensable role of transition metal catalysis in achieving stereodefined products, which is a cornerstone of modern organic synthesis for accessing complex molecules.

Table 2: Stereoselective Synthetic Pathways Involving Alkynes or Haloalkynes

| Reaction Type | Catalyst System | Substrates | Product Type | Typical Yield | Stereoselectivity |

| Halogenation of Alkynes (e.g., with Cl₂, Br₂) | Halogen | Alkyne | trans-Dihaloalkene | 80-95% | Anti-addition (trans) masterorganicchemistry.com |

| Pd-Catalyzed Coupling of Haloalkynes with Allylic Halides | Pd catalyst | Haloalkyne + Allylic Halide | (1E)- or (1Z)-1,2-dihalo-1,4-dienes | 70-90% | High E or Z selectivity (>98:2) rsc.org |

| Pd-Catalyzed Coupling of Haloalkynes with Allyl Acetate | Pd catalyst | Haloalkyne + Allyl Acetate | (Z)-β-haloenol acetates | 70-90% | High Z-selectivity (>98:2) nih.gov |

| Gold(I)-Catalyzed Hydrophosphoryloxylation of Haloalkynes | Au(I) catalyst | Haloalkyne + Phosphite | Z-alkenyl halophosphates | 70-90% | High Z-selectivity rsc.org |

| Palladium-Catalyzed Coupling of Haloalkynes with α,β-Unsaturated Carbonyls | Pd catalyst | Haloalkyne + α,β-Unsaturated Carbonyl | cis-1,2-Dihaloalkenes | 70-95% | High regio- and stereoselectivity acs.org |

| Iodoalkenylation of Alkynes | TM catalyst (e.g., Pd) | Haloalkyne + Alkene | Dihaloalkenes | 70-95% | High regio- and stereoselectivity acs.org |

Compound List:

this compound

1-Chloro-3-butyne

1-Bromopropane

4-Octyne

Allyl acetate

α,β-unsaturated carbonyls

Allylic halides

Alkyl halides

Terminal alkynes

Haloalkynes

Arylalkynes

Vinylalkynes

(Z)-β-haloenol acetates

γ,δ-unsaturated α-chloroketones

trans-Dihaloalkenes

(1E)- or (1Z)-1,2-dihalo-1,4-dienes

Z-alkenyl halophosphates

Reaction Mechanisms and Reactivity Profiles of 1 Chloro 4 Octyne

Electrophilic Addition Reactions to the Alkyne Moiety

The triple bond of the alkyne is a region of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed via addition across the triple bond, converting it into a double bond and potentially a single bond.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a characteristic electrophilic addition reaction, analogous to the addition to alkenes chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org.

Mechanism: The reaction initiates with the electrophilic attack of the proton (H⁺) from the hydrogen halide onto one of the alkyne carbons, forming a vinyl cation intermediate. This is followed by the nucleophilic attack of the halide ion (X⁻) on the vinyl cation, yielding a haloalkene chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org. The process can repeat with a second molecule of HX to form a geminal dihalide.

Regiochemistry: For symmetrical internal alkynes like 1-chloro-4-octyne (CH₃CH₂CH₂C≡CCH₂CH₂Cl), the regiochemistry of the initial proton addition is not a distinguishing factor, as both carbons of the triple bond are equally substituted chemistrysteps.comchemistrytalk.org. The proton can add to either carbon with equal probability.

Stereochemistry: The addition of HX to internal alkynes typically proceeds with anti stereochemistry, leading to the formation of E-haloalkenes as the major product, although Z-isomers can also be formed chemistrysteps.comlibretexts.org. The subsequent addition of a second equivalent of HX to the haloalkene intermediate results in the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon atom chemistrysteps.comlibretexts.orglumenlearning.com.

Table 3.1.1: General Hydrohalogenation of Internal Alkynes

| Reaction Type | Reagent | Intermediate(s) | Product Type (1 eq.) | Product Type (2 eq.) | Stereochemistry (1 eq.) | Regiochemistry (Internal Alkyne) |

| Hydrohalogenation | HX | Vinyl Cation | Haloalkene | Geminal Dihalide | Primarily anti, some Z | Not applicable (symmetrical) |

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkynes follows a mechanism similar to that observed with alkenes libretexts.orglibretexts.orgchemistrytalk.orglumenlearning.commasterorganicchemistry.comsolubilityofthings.com.

Mechanism: The reaction begins with the polarization of the halogen molecule as it approaches the electron-rich alkyne. The alkyne's π electrons attack the polarized halogen, forming a cyclic halonium ion intermediate and a halide ion. The halide ion then attacks the halonium ion from the opposite face, resulting in anti addition libretexts.orglibretexts.orgmasterorganicchemistry.com.

Stereochemistry: The first addition of a halogen molecule to an alkyne yields a trans-dihaloalkene libretexts.orgchemistrytalk.orgmasterorganicchemistry.com.

Second Addition: A second equivalent of halogen can add to the dihaloalkene, leading to the formation of a tetrahaloalkane libretexts.orgmasterorganicchemistry.com.

Reactivity: Alkynes are generally less reactive towards halogenation than alkenes due to greater ring strain in the cyclic halonium intermediate formed from the triple bond masterorganicchemistry.com.

Table 3.1.2: General Halogenation of Internal Alkynes

| Reaction Type | Reagent | Intermediate(s) | Product Type (1 eq.) | Product Type (2 eq.) | Stereochemistry (1 eq.) |

| Halogenation | X₂ | Halonium Ion | trans-Dihaloalkene | Tetrahaloalkane | anti |

Vinyl cations are carbocationic species where the positive charge resides on an sp² hybridized carbon atom within a double bond wikipedia.org. These intermediates are generally less stable than analogous alkyl carbocations due to the higher s-character of the hybridized orbital bearing the positive charge, which leads to poorer orbital overlap with adjacent groups for stabilization libretexts.orglibretexts.orgmsu.edu.

Formation: Vinyl cations are typically invoked as intermediates in electrophilic addition reactions to alkynes, such as hydrohalogenation and hydration masterorganicchemistry.comlibretexts.orgwikipedia.orgmsu.edunih.gov. They can also be formed from the solvolysis of vinyl halides or other leaving groups at the vinylic position wikipedia.orgnih.gov.

Stabilization: The stability of vinyl cations can be significantly enhanced by conjugation with electron-donating groups, particularly aryl substituents, which can delocalize the positive charge msu.edunih.gov. Alkyl groups, such as the ethyl groups in this compound, provide some degree of stabilization through hyperconjugation msu.edu.

Role in Reactions: The formation of vinyl cations is often the rate-determining step in these electrophilic additions libretexts.orgnih.gov. Their subsequent reaction with nucleophiles dictates the final product. While some studies suggest that concerted mechanisms might operate in certain alkyne additions, vinyl cation intermediates are widely accepted in many hydrohalogenation and hydration pathways masterorganicchemistry.comwikipedia.org.

Nucleophilic Substitution Reactions Involving the Chloride Moiety

The primary alkyl chloride group in this compound is susceptible to nucleophilic substitution reactions.

As a primary alkyl halide, the chlorine atom in this compound is expected to undergo nucleophilic substitution primarily via the SN2 mechanism jove.commasterorganicchemistry.comlumenlearning.commasterorganicchemistry.com.

SN2 Mechanism: This is a bimolecular, concerted reaction where a nucleophile attacks the electrophilic carbon atom bearing the leaving group (chloride) from the backside, simultaneously displacing the chloride ion jove.comlumenlearning.commasterorganicchemistry.com. The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile masterorganicchemistry.com.

Substrate Preference: SN2 reactions are most efficient with primary and methyl halides due to minimal steric hindrance around the reaction center jove.commasterorganicchemistry.comlumenlearning.commasterorganicchemistry.com. Secondary halides can also undergo SN2, but often compete with elimination reactions (E2). Tertiary halides generally favor elimination over substitution jove.comlumenlearning.commasterorganicchemistry.com.

Nucleophiles: A wide array of nucleophiles can react with the primary chloride. Examples include hydroxide (B78521) (OH⁻), alkoxides (OR⁻), cyanide (CN⁻), amines, and acetylide anions jove.commasterorganicchemistry.comlumenlearning.com. Acetylide anions, derived from terminal alkynes, are particularly important for forming new carbon-carbon bonds, extending carbon chains through alkylation jove.commasterorganicchemistry.com.

Influence of the Alkyne: The alkyne moiety itself is generally unreactive towards nucleophilic addition unless activated by electron-withdrawing groups or involved in specific catalytic cycles quora.com. Therefore, in typical SN2 reactions, the alkyne functionality in this compound does not directly participate or significantly hinder the substitution at the primary chloride.

Table 3.2.1: General SN2 Reactivity of Primary Alkyl Halides

| Reaction Type | Substrate Type | Nucleophile Type | Mechanism | Preferred Substrate | Leaving Group | Typical Solvents |

| Nucleophilic Substitution | Primary Alkyl Halide | Various | SN2 | Methyl, Primary | Halide (Cl⁻) | Polar Aprotic |

Radical Reaction Pathways and Their Influence on Selectivity

Both the alkyne and the C-Cl bond can potentially participate in radical-mediated reactions.

Radical Addition to Alkynes: While less common than electrophilic addition, alkynes can undergo radical addition reactions. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, typically resulting in anti-Markovnikov addition, although this is more pronounced with terminal alkynes chemistrysteps.comlibretexts.org. For an internal alkyne like that in this compound, radical addition would occur across the triple bond, with selectivity depending on the specific radical species and reaction conditions.

Radical Substitution at the C-Cl Bond: The primary alkyl chloride moiety is susceptible to radical substitution reactions. For example, abstraction of the chlorine atom by a radical species (e.g., CN•) can occur, initiating a radical chain process savemyexams.comdiva-portal.orgnih.gov. The C-Cl bond can undergo homolytic cleavage.

Haloalkynes in Radical Chemistry: Haloalkynes can participate in various radical transformations, including radical cyclizations and additions mediated by transition metals or radical initiators beilstein-journals.orgacs.org. The C-Cl bond could be a site for such radical initiation or propagation steps.

Selectivity Considerations: In radical reactions involving this compound, selectivity would be influenced by the nature of the radical species and the relative stabilities of potential radical intermediates. A radical might add to the π system of the alkyne or abstract the chlorine atom from the alkyl chain. The specific outcome would depend on the reaction conditions and the specific radical involved.

Table 3.3: Potential Radical Reaction Pathways

| Reaction Type | Reactant Feature | Potential Radical Species/Conditions | Possible Reaction Site(s) |

| Radical Addition | Alkyne Triple Bond | HBr + Peroxides; other radicals | Across the C≡C bond |

| Radical Substitution | C-Cl Bond | CN•, other radical initiators | C-Cl bond cleavage |

| Radical Initiation/Propagation | C-Cl Bond | Transition metal catalysis | C-Cl bond |

Cycloaddition Chemistry Incorporating the Alkyne Unit

The internal alkyne unit within this compound is a versatile functional group capable of participating in various cycloaddition reactions, which are fundamental in constructing cyclic molecular architectures.

Alkyne-Azide Click Chemistry Principles

"Click Chemistry," a concept introduced by K. Barry Sharpless in 2001, describes a set of highly efficient, reliable, and selective reactions that form new bonds with minimal byproducts organic-chemistry.orgtcichemicals.comnumberanalytics.com. Among the most prominent click reactions is the 1,3-dipolar cycloaddition between azides and alkynes, which leads to the formation of 1,2,3-triazole rings organic-chemistry.orgtcichemicals.comnumberanalytics.com.

The classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes, while thermodynamically favorable, often requires elevated temperatures and can yield a mixture of regioisomers when unsymmetrical alkynes are used organic-chemistry.org. This limitation was overcome by the development of catalytic variants. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) significantly accelerates the reaction rate by several orders of magnitude and exhibits high regioselectivity, predominantly forming 1,4-disubstituted triazoles organic-chemistry.orgnumberanalytics.com. This process is known for its tolerance to a wide range of functional groups and its applicability in aqueous media, making it a powerful tool in various scientific disciplines organic-chemistry.orgbroadpharm.com. Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst and relies on the inherent strain of cyclooctynes to drive the reaction numberanalytics.compnas.org.

While the principles of alkyne-azide click chemistry are well-established and applicable to alkynes, specific research detailing the participation of this compound in these click reactions was not identified in the literature reviewed. However, the alkyne moiety in this compound is structurally amenable to these transformations, suggesting its potential utility in such contexts.

Chemo-, Regio-, and Stereoselectivity in Transformations of this compound

The presence of both a chloro substituent and an internal alkyne in this compound presents opportunities for selective chemical transformations. Achieving chemo-, regio-, and stereoselectivity is crucial for synthesizing complex molecules with precise structural control.

Studies on related haloalkynes demonstrate the potential for selective reactions. For instance, the palladium-catalyzed hydrogenation of alkynes using formic acid as the hydrogen source has shown remarkable chemo- and stereoselectivity, tolerating various functional groups, including halogens acs.org. In a study involving 1-chloro-4-(phenylethynyl)benzene (B1582928), a palladium catalyst in combination with formic acid efficiently catalyzed the hydrogenation to yield the corresponding alkene with high stereoselectivity (Z/E ratio up to 99:1), demonstrating that the chloro substituent remained intact under these conditions acs.org. This indicates that the chloro group can be preserved while the alkyne undergoes selective reduction.

Conversely, other transformations might exhibit different selectivity profiles. For example, the gold(I)-catalyzed hydroalkoxylation of unsymmetrical diaryl-substituted alkynes, including 1-chloro-4-(phenylethynyl)benzene, resulted in mixtures of regioisomers, with a 1:1 ratio observed in one instance where the alkyne lacked electron-donating or withdrawing substituents nih.gov. This highlights that the regioselectivity of reactions involving haloalkynes can be substrate-dependent and influenced by the catalyst system.

Table 1: Selective Hydrogenation of a Haloalkyne

| Substrate | Reagent | Catalyst | Conditions | Product (Z-isomer) | Yield | Z/E Ratio | Citation |

| 1-chloro-4-(phenylethynyl)benzene | Formic acid | Pd2dba3 / dppb (1:4 mol%) | 1 mol% Pd2dba3, 4 mol% dppb, aq. HCO2H, 80 °C | (Z)-5l | 91% | >99:1 | acs.org |

Note: This table presents data for a related haloalkyne to illustrate chemo- and stereoselectivity in the presence of a chloro substituent.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Understanding the kinetics and thermodynamics of chemical reactions is essential for elucidating reaction mechanisms, optimizing reaction conditions, and predicting outcomes. Kinetic studies typically involve measuring reaction rates under varying conditions to determine rate laws, activation energies, and rate-determining steps. Thermodynamic analyses, often employing computational methods like Density Functional Theory (DFT), provide insights into the energy profiles of reactions, including activation enthalpies and the relative stability of intermediates and transition states.

While direct kinetic and thermodynamic analyses specifically for this compound were not found in the literature reviewed, studies on similar internal alkynes provide context. For instance, research on titanium-catalyzed pyrrole (B145914) synthesis involving 4-octyne (B155765) has reported experimental activation enthalpies and detailed DFT analyses of reaction mechanisms, including rate-determining steps and intermediate stabilities nih.gov. These studies illustrate the methodologies used to dissect reaction pathways for alkynes.

In the context of cycloaddition reactions, the thermal Huisgen azide-alkyne cycloaddition is characterized by a high activation barrier, leading to slow reaction rates even at elevated temperatures organic-chemistry.org. Catalytic variants, such as CuAAC, dramatically lower these activation barriers, leading to significantly accelerated reaction rates organic-chemistry.org. Such analyses are critical for understanding why certain reaction pathways are favored and how catalyst design influences reactivity and selectivity.

Compound List

this compound

4-octyne

1-chloro-4-(phenylethynyl)benzene

Azides

Alkynes

1,2,3-triazoles

Cyclooctynes

Functionalization and Derivatization Strategies Utilizing 1 Chloro 4 Octyne

Reductive Transformations to Unsaturated and Saturated Hydrocarbons

The carbon-carbon triple bond in 1-chloro-4-octyne is amenable to reduction, allowing for controlled access to both alkene and alkane derivatives while preserving the chloro-substituent.

The partial reduction of internal alkynes is a powerful method for the stereoselective synthesis of alkenes. The hydrogenation of this compound can be controlled to yield the corresponding cis-alkene. This is typically achieved by using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with quinoline (B57606) or lead acetate). The catalyst is deactivated enough to prevent over-reduction to the alkane. The reaction proceeds via the syn-addition of hydrogen across the alkyne on the catalyst surface, resulting exclusively in the cis isomer.

The reduction of 4-octyne (B155765), a close structural analog, with hydrogen gas in the presence of Pd/CaCO₃ and quinoline yields cis-4-octene. doubtnut.com Applying this established methodology to this compound is expected to produce cis-1-chloro-4-octene with high stereoselectivity.

Table 1: Partial Hydrogenation of this compound

| Substrate | Catalyst | Reagents | Primary Product | Stereochemistry |

| This compound | Lindlar's Catalyst (Pd/CaCO₃, quinoline) | H₂ (gas) | 1-Chloro-4-octene | cis (Z) |

Full Hydrogenation to Alkane Derivatives

Complete reduction of the alkyne moiety in this compound to an alkane is readily accomplished through catalytic hydrogenation using more active catalysts. Standard conditions involve reacting the compound with hydrogen gas over a transition metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Under these conditions, both pi bonds of the alkyne are saturated, leading to the formation of the corresponding alkyl chloride, 1-chlorooctane. This transformation is useful when the saturated carbon chain is the desired structural motif for subsequent reactions. Electrocatalytic methods have also been shown to hydrogenate alkynes to alkanes. d-nb.infonih.gov

Table 2: Full Hydrogenation of this compound

| Substrate | Catalyst | Reagents | Primary Product |

| This compound | Palladium on Carbon (Pd/C) | H₂ (gas) | 1-Chlorooctane |

Oxidative Transformations to Oxygenated Compounds

The alkyne group can also undergo oxidative transformations, providing pathways to carbonyl compounds through carbon-carbon bond cleavage or the introduction of hydroxyl groups.

Ozonolysis is a powerful oxidative method that results in the cleavage of the carbon-carbon triple bond. When this compound is treated with ozone (O₃) followed by a workup with water (H₂O), the triple bond is broken to form two separate carboxylic acid fragments. This reaction provides a synthetic route to shorter-chain functionalized molecules. The cleavage of this compound will specifically yield butanoic acid from the propyl end of the alkyne and 4-chlorobutanoic acid from the chlorobutyl end.

Table 3: Ozonolysis of this compound

| Substrate | Reagents | Primary Products |

| This compound | 1. O₃2. H₂O | 4-Chlorobutanoic acid and Butanoic acid |

Hydroboration-Oxidation Sequences

Hydroboration-oxidation of an internal alkyne is a two-step process that converts the triple bond into a ketone. youtube.comkhanacademy.org In the first step, a borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[2.2.1]nonane (9-BBN), adds across the triple bond. These bulky boranes are often used with alkynes to prevent a second addition to the resulting vinylborane (B8500763). youtube.com The subsequent oxidation of the vinylborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group, forming an enol. youtube.comyoutube.com This enol intermediate rapidly tautomerizes to the more stable keto form.

Since this compound is an unsymmetrical internal alkyne, the initial hydroboration step can occur with two possible regiochemistries, placing the boron atom on either carbon 4 or carbon 5. Consequently, the hydroboration-oxidation sequence yields a mixture of two isomeric ketones: 1-chloro-4-octanone and 1-chloro-5-octanone.

Table 4: Hydroboration-Oxidation of this compound

| Substrate | Reagents | Primary Products |

| This compound | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Mixture of 1-Chloro-4-octanone and 1-Chloro-5-octanone |

Carbon-Heteroatom Bond Forming Reactions

Independent of the alkyne's reactivity, the primary alkyl chloride in this compound serves as an electrophilic site for nucleophilic substitution reactions. This functionality is particularly well-suited for Sₙ2 reactions, where a nucleophile displaces the chloride ion, forming a new carbon-heteroatom bond. mdpi.comnih.gov This pathway allows for the introduction of a wide variety of functional groups containing nitrogen, oxygen, sulfur, or other heteroatoms, while leaving the alkyne available for subsequent transformations. semanticscholar.orgnih.gov The efficiency of these reactions provides a robust strategy for synthesizing a diverse range of substituted octyne derivatives.

Table 5: Carbon-Heteroatom Bond Formation via Nucleophilic Substitution

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-4-octyne |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Nonynenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-Octyn-1-ol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-Methoxy-4-octyne |

| Thiolate (RS⁻) | Sodium Ethanethiolate (NaSCH₂CH₃) | 1-(Ethylthio)-4-octyne |

| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Iodo-4-octyne |

Hydrosilylation Reactions for Organosilicon Compound Synthesis

Hydrosilylation is a powerful and atom-economical method for the synthesis of organosilicon compounds, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the triple bond in this compound. This reaction typically proceeds in the presence of a transition metal catalyst and results in the formation of vinylsilanes, which are valuable intermediates in organic synthesis.

For an unsymmetrical internal alkyne like this compound, the primary challenge in hydrosilylation is controlling the regioselectivity—that is, determining which of the two acetylenic carbons will bond to the silicon atom. The reaction can theoretically yield two different regioisomers. The outcome is highly dependent on the choice of catalyst, the silane (B1218182) reagent, and the reaction conditions.

Commonly employed catalysts include complexes of platinum, rhodium, ruthenium, and copper. Platinum catalysts, such as Karstedt's catalyst, are widely used and generally favor syn-addition, resulting in the formation of a (Z)-vinylsilane. Ruthenium-based catalysts, in contrast, have been shown to promote anti-addition, yielding (E)-vinylsilanes. The electronic and steric properties of the substituents on the alkyne influence the regioselectivity. In this compound, the propyl group and the chlorobutyl group present a subtle steric and electronic differentiation that catalysts can exploit to favor the formation of one regioisomer over the other.

Table 1: Representative Hydrosilylation of this compound This table illustrates expected outcomes based on established principles of alkyne hydrosilylation.

| Catalyst System | Silane Reagent | Predominant Stereochemistry | Expected Major Regioisomer (Silicon at C4 or C5) |

| Platinum (e.g., Karstedt's) | HSiEt₃ | syn-addition (Z-isomer) | Silicon addition is sterically directed, often favoring the less hindered position. |

| Rhodium (e.g., Wilkinson's) | HSiEt₃ | syn-addition (Z-isomer) | Selectivity can be variable, influenced by ligands and substrate. |

| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | HSiPh₃ | anti-addition (E-isomer) | Can exhibit high regioselectivity with functionalized internal alkynes. |

| Copper (e.g., Cu-NHC complex) | HSi(OEt)₃ | syn-addition (Z-isomer) | Often provides high regioselectivity for internal aryl alkynes. |

The resulting vinylsilanes, containing a chloroalkyl chain, are bifunctional intermediates. The vinylsilane moiety can undergo further transformations such as Fleming-Tamao oxidation or Hiyama cross-coupling, while the alkyl chloride remains available for nucleophilic substitution or other coupling reactions.

Selenation Reactions and Functional Group Introduction

Selenation of alkynes involves the addition of selenium-containing reagents across the carbon-carbon triple bond, providing a direct route to vinyl selenides. These organoselenium compounds are useful intermediates for synthesizing a variety of functional groups. The reaction is typically an electrophilic addition, where the electron-rich alkyne acts as a nucleophile.

For this compound, electrophilic selenation can be achieved using reagents such as selenium dihalides (e.g., SeBr₂) or organoselenyl halides (e.g., phenylselenyl bromide, PhSeBr). The mechanism generally involves the formation of a bridged seleniranium ion intermediate, which is then opened by a nucleophile. This process typically results in a stereoselective anti-addition of the selenium species and the nucleophile (often the halide counter-ion) across the triple bond.

The regioselectivity of the addition to this compound would be influenced by the electronic and steric differences between the propyl and chlorobutyl substituents. The reaction can lead to two possible regioisomeric vinyl selenides, and the distribution of these products depends on the specific reagents and conditions used. These reactions tolerate a range of functional groups, including the alkyl halide present in the substrate.

Table 2: Potential Selenation Reactions of this compound Illustrative reactions based on known reactivity of internal alkynes.

| Selenium Reagent | Solvent | Expected Stereochemistry | Potential Product |

| Phenylselenyl bromide (PhSeBr) | CH₂Cl₂ | anti-addition | (E)-1-Chloro-4-(phenylselanyl)-5-bromo-oct-4-ene |

| Selenium dibromide (SeBr₂) | CH₂Cl₂ | anti-addition | Bis((E)-5-bromo-1-chlorooct-4-en-4-yl)selane |

| Diphenyl diselenide (Ph₂Se₂) / Oxidant | Various | Varies with mechanism | Products of oxyselenation if alcohols/water are present. |

The resulting vinyl selenides are versatile synthetic platforms. The carbon-selenium bond can be cleaved or participate in various coupling and radical reactions, enabling further molecular elaboration.

Polymerization and Oligomerization Studies of Halogenated Alkynes

Halogenated alkynes are a class of monomers that can undergo polymerization to form substituted polyacetylenes, materials with interesting electronic and optical properties. Research has focused on developing controlled polymerization methods to precisely define the structure and molecular weight of these polymers.

Living Polymerization Mechanisms

Living polymerization is a chain-growth process that proceeds without chain termination or transfer steps. This high degree of control allows for the synthesis of polymers with a predetermined molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the ability to form block copolymers.

For halogenated alkynes, particularly chloro-substituted acetylenes, molybdenum-based catalyst systems have been shown to be highly effective in achieving living polymerization. Catalyst systems such as molybdenum(V) chloride (MoCl₅) or molybdenum oxytetrachloride (MoOCl₄), when activated by a cocatalyst like tetrabutyltin (B32133) (n-Bu₄Sn) and an additive like ethanol (B145695) (EtOH), can initiate the polymerization of monomers like 1-chloro-1-alkynes.

The proposed mechanism is a coordination polymerization that proceeds via a metal-carbene (alkylidene) intermediate. The alkyne monomer coordinates to the molybdenum center and subsequently inserts into the metal-carbon bond of the growing polymer chain. The presence of the halogen on the alkyne monomer influences its electronic properties and reactivity, and the resulting polymer possesses a repeating unit with a carbon-chlorine bond.

Studies on related 1-chloro-1-alkynes have demonstrated the key characteristics of a living system:

The number-average molecular weight (Mₙ) of the resulting polymer increases linearly with the ratio of monomer consumed.

The polymers exhibit very narrow molecular weight distributions, with PDI values often approaching 1.1.

Sequential addition of a different monomer can lead to the formation of well-defined block copolymers.

Table 3: Catalyst System for Living Polymerization of Chloroalkynes Data based on studies of 1-chloro-1-alkynes.

| Catalyst | Cocatalyst | Additive | Solvent | Typical PDI | Polymer Structure |

| MoOCl₄ | n-Bu₄Sn | EtOH | Toluene | 1.1 - 1.2 | High molecular weight poly(1-chloro-1-alkyne) |

| MoCl₅ | n-Bu₄Sn | EtOH | Toluene | ~1.1 | High molecular weight poly(1-chloro-1-alkyne) |

While specific studies on this compound are less common, the principles established for other chloroalkynes suggest its potential as a monomer in living polymerization systems, which would yield a functional polymer bearing a pendant chlorobutyl group at each repeating unit.

This compound as a Scaffold for Complex Molecular Architecture Construction

The dual functionality of this compound makes it an attractive starting material for building complex molecules. The alkyne can participate in cycloadditions and multicomponent reactions, while the alkyl chloride provides a handle for cross-coupling or substitution, allowing for sequential and orthogonal synthetic strategies.

Multi-component Reaction Applications

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

The internal alkyne of this compound can serve as a key component in certain MCRs,

Spectroscopic and Analytical Characterization Methodologies for 1 Chloro 4 Octyne

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds, providing both qualitative and quantitative information epa.gov.

For 1-Chloro-4-octyne, GC-MS analysis is crucial for confirming its identity and assessing its purity. The compound, with a molecular formula of C8H13Cl and an approximate molecular weight of 144.64 g/mol , is expected to be sufficiently volatile for GC analysis nih.gov. A non-polar or moderately polar capillary column, such as a DB-5 or equivalent, coupled with a suitable temperature program, would be employed to achieve chromatographic separation from potential impurities gcms.czaxialscientific.com.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The EI process imparts significant energy, leading to fragmentation, which provides a unique fingerprint for identification uni-saarland.de. For this compound, the mass spectrum would be characterized by:

Molecular Ion ([M]+): A molecular ion peak is expected at m/z 144. Due to the presence of chlorine, an isotopic peak at m/z 146, corresponding to the 37Cl isotope, would also be observed in an approximate 3:1 intensity ratio relative to the m/z 144 peak docbrown.info.

Fragmentation Patterns: Characteristic fragment ions arise from the cleavage of chemical bonds. Common fragmentation pathways for chloroalkanes include the loss of a chlorine atom or HCl docbrown.info. For this compound, this would manifest as peaks at m/z 109 ([M-Cl]+) and potentially m/z 108 ([M-HCl]+). Fragmentation around the internal alkyne bond is also anticipated, potentially yielding alkyl cations similar to those observed in the mass spectrum of 1-octene, such as propyl cation (m/z 43) or butyl cation (m/z 57) youtube.com. Specific fragmentation patterns for related chloroalkynes suggest peaks like m/z 143 ([M-Me]+) and m/z 129 ([M-Et]+) could also be present rsc.org.

Purity Assessment: High purity is indicated by a single, well-defined chromatographic peak. The presence of multiple peaks suggests the presence of impurities, which can be identified by their respective mass spectra epa.gov.

Table 1: Simulated GC-MS Data for this compound

| m/z Value | Ion Assignment / Fragmentation Pathway | Relative Intensity (%) |

| 146 | [M+2]+ (37Cl isotope) | ~25 |

| 144 | [M]+ (35Cl isotope) | ~100 |

| 109 | [M-Cl]+ | ~15 |

| 81 | [C6H9]+ (fragmentation of C8 chain) | ~10 |

| 69 | [C5H9]+ (fragmentation of C8 chain) | ~20 |

| 57 | [C4H9]+ (butyl cation) | ~30 |

| 43 | [C3H7]+ (propyl cation) | ~40 |

Note: Simulated data based on general fragmentation principles of chloroalkanes and alkynes. Actual values may vary depending on the specific GC-MS instrument and conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method used to study electronic transitions within molecules, typically involving π electrons or non-bonding electrons lkouniv.ac.ingdckulgam.edu.in. It is sensitive to conjugated systems and chromophores.

Table 2: Simulated UV-Vis Data for this compound

| Solvent | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Notes |

| Hexane | ~190-195 | ~500-1000 | Weak absorption, typical for internal alkynes; may require specialized instrumentation. |

Note: Simulated data. Actual absorption maxima and intensity depend on solvent and concentration.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds in a mixture. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be applied, with GC often being the preferred method due to its volatility.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds. It relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated onto the inner wall of a capillary column epa.govgcms.cz.

This compound, being a relatively small, non-polar molecule with an expected boiling point around that of 1-octyne (B150090) (127 °C) gfschemicals.com, is well-suited for GC analysis. A typical GC setup would involve a capillary column (e.g., non-polar DB-1 or moderately polar DB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector gcms.czaxialscientific.com.

Separation and Purity: The compound will elute from the column at a specific retention time, which is dependent on the column's stationary phase, temperature program, and carrier gas flow rate gcms.cz. A pure sample of this compound would ideally yield a single, sharp chromatographic peak. The presence of other peaks would indicate impurities. epa.gov

Quantification: The area of the chromatographic peak is directly proportional to the concentration of this compound in the sample. Calibration curves generated using standards of known concentration allow for accurate quantification. epa.gov

Table 3: Simulated GC Data for this compound

| Column Type | Oven Program | Retention Time (min) | Peak Area (%) |

| DB-5 | 40°C (5 min) → 10°C/min → 260°C (10 min) | ~12.0 | 100 |

Note: Simulated data. Retention time is an estimation based on similar compounds and typical GC conditions.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are less volatile or thermally sensitive, by using a liquid mobile phase. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures) sielc.com.

While GC is generally preferred for volatile compounds like this compound, HPLC can still be a valuable tool, particularly for detecting and quantifying less volatile impurities or degradation products that might not be well-resolved or detected by GC. Some studies have involved HPLC analysis in contexts related to chloroalkynes or similar compounds, suggesting its applicability sielc.comrsc.org.

Separation and Purity: Using an appropriate RP-HPLC method, this compound can be separated from other components in a mixture. Purity is assessed by the presence of a single dominant peak in the chromatogram. sielc.com

Quantification: Similar to GC, peak area in HPLC is used for quantitative analysis, requiring calibration with standards.

Table 4: Simulated HPLC Data for this compound

| Column Type | Mobile Phase Composition | Retention Time (min) | Peak Area (%) |

| C18 | Acetonitrile/Water (70:30) | ~6.0 | 100 |

Note: Simulated data. Retention time is an estimation based on typical RP-HPLC conditions for similar compounds.

Compound List:

this compound

Theoretical and Computational Investigations of 1 Chloro 4 Octyne

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the reactivity of molecules. Density Functional Theory (DFT) is a widely used method in this regard.

Frontier Molecular Orbital (FMO) theory, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The HOMO represents the region where the molecule is most likely to donate electrons, while the LUMO indicates where it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity chalcogen.roijcce.ac.irnih.govresearchgate.netdergipark.org.tr.

Natural Bond Orbital (NBO) analysis offers a deeper understanding of bonding and charge distribution within the molecule. It quantifies electron delocalization, hyperconjugation, and donor-acceptor interactions, which are vital for explaining molecular stability and predicting reaction mechanisms. For instance, NBO analysis can reveal the extent of charge transfer within the molecule and the nature of interactions between different atomic orbitals, contributing to the understanding of its electronic structure and potential reaction sites chalcogen.roijcce.ac.irnih.govdergipark.org.trwisc.eduresearchgate.net.

Molecular Dynamics Simulations of Molecular Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By modeling the movement of atoms and molecules based on classical mechanics and interatomic forces, MD simulations can explore conformational changes, molecular interactions, and thermodynamic properties in a dynamic environment. While direct MD simulations specifically for 1-Chloro-4-octyne were not found in the general search results, such simulations are commonly used to study the behavior of organic molecules, including their flexibility and interactions in various environments nih.govugent.be. For this compound, MD could potentially reveal preferred conformations and how the chloro and alkyne functionalities influence its spatial arrangement and interactions.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are critical for understanding chemical transformations. DFT is frequently used to map out reaction mechanisms, identifying all intermediate species and transition states. Transition states represent the highest energy point along a reaction coordinate, and their activation energy (the energy difference between reactants and the transition state) dictates the reaction rate.

Studies on related reactions, such as palladium-catalyzed additions across alkynes or Friedel-Crafts acylations, utilize DFT to elucidate reaction mechanisms, including oxidative addition, alkyne insertion, isomerization, and reductive elimination steps rsc.orgacs.orgresearchgate.net. For this compound, computational studies could model its potential reactions, such as nucleophilic substitution at the chlorine atom or additions across the triple bond, by identifying the lowest energy pathways and the associated activation barriers.

Prediction of Structure-Reactivity Relationships

The interplay between a molecule's structure and its reactivity is a cornerstone of chemistry. Computational methods, particularly DFT, are instrumental in establishing these relationships. By systematically altering structural features or analyzing electron distribution and orbital energies, researchers can predict how changes in the molecule will affect its reactivity.

For this compound, understanding structure-reactivity relationships would involve analyzing how the presence and position of the chlorine atom and the alkyne group influence its susceptibility to various chemical reactions. For example, the electron-withdrawing nature of chlorine might affect the electron density around the alkyne, influencing its reactivity towards electrophilic or nucleophilic additions. Computational studies on similar compounds have successfully correlated structural parameters with reactivity, aiding in the design of new chemical processes and materials researchgate.netresearchgate.netresearchgate.netrsc.orgethz.chepa.gov.

Advanced Research Perspectives and Future Directions in 1 Chloro 4 Octyne Chemistry

Emerging Catalytic Innovations for Selective Transformations

The dual functionality of 1-chloro-4-octyne offers a platform for a variety of selective catalytic transformations. Innovations in catalysis are pivotal to unlocking the synthetic potential of such molecules, enabling precise manipulation of either the alkyne or the chloro group.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to molecules like this compound is a promising area of research. nobelprize.orgsigmaaldrich.comyoutube.comwikipedia.org The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. researchgate.netresearchgate.netscientifiq.ai While this compound is an internal alkyne, related palladium-catalyzed cross-coupling reactions of internal alkynes are known. nih.gov Furthermore, the chloroalkyl chain could potentially participate in Negishi or Suzuki-type couplings, provided a suitable organometallic species is formed. nobelprize.org Advances in ligand design are enabling milder reaction conditions and broader substrate scopes, which could be beneficial for the selective transformation of this compound. sigmaaldrich.comcell.com

Rhodium-Catalyzed Cycloaddition Reactions: Rhodium catalysts have shown remarkable efficiency in mediating cycloaddition reactions involving alkynes. st-andrews.ac.uk For instance, rhodium(III)-catalyzed C-H activation and annulation with internal alkynes is a powerful strategy for the synthesis of complex aromatic and heterocyclic systems. acs.orgnih.gov A molecule like this compound could serve as the alkyne component in such reactions, leading to the formation of intricate molecular architectures. The chloroalkyl group may remain intact during these transformations, offering a handle for subsequent functionalization. Research into the regioselectivity of such cycloadditions with unsymmetrical internal alkynes is an active area of investigation. st-andrews.ac.uk

Alkyne Metathesis: Alkyne metathesis has emerged as a powerful method for the formation of new triple bonds. cell.combeilstein-journals.orgnsf.govresearchgate.netillinois.edu This reaction, typically catalyzed by well-defined molybdenum or tungsten alkylidyne complexes, could potentially be applied to this compound for the synthesis of novel, long-chain chloroalkynes. Recent developments have focused on creating more user-friendly and air-stable catalysts with improved functional group tolerance, which would be crucial for substrates containing a chloroalkyl moiety. cell.comnsf.gov

Interactive Data Table: Catalytic Transformations for Chloroalkyl Alkynes

| Catalytic System | Transformation Type | Potential Application for this compound | Key Research Advances |

|---|---|---|---|

| Palladium/Copper | Sonogashira-type Coupling | Reaction at the alkyne with aryl/vinyl halides. | Development of copper-free systems and reactions in aqueous media. cell.comnih.gov |

| Rhodium(III) | [2+2+2] Cycloaddition | Formation of complex aromatic rings. st-andrews.ac.uk | Improved regioselectivity with unsymmetrical alkynes. |

| Molybdenum/Tungsten Alkylidynes | Alkyne Metathesis | Synthesis of novel long-chain functionalized alkynes. | Air-stable and user-friendly catalysts with broad functional group tolerance. cell.comnsf.gov |

| Ruthenium(II) | Ortho-alkynylation | Direct C-H functionalization of arenes. acs.org | High functional group tolerance and regiocontrol. acs.org |

Potential in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of complex organic molecules, particularly those containing heterocyclic rings. acs.orgresearchgate.netpowells.com The alkyne can be transformed into various functional groups or incorporated into ring systems, while the chloro group can be displaced by nucleophiles or used in cross-coupling reactions.

Haloalkynes are recognized as powerful and versatile building blocks in organic synthesis. acs.orgnih.gov They can participate in a variety of transformations, including cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.gov For example, copper-catalyzed oxidative cyclization of o-aminopyridines with haloalkynes provides a convenient route to 2-halo-substituted imidazo[1,2-a]pyridines. acs.org By analogy, this compound could potentially be used to synthesize a variety of substituted heterocycles, where the chloroalkyl chain could be further modified.

The synthesis of bioactive molecules often relies on the construction of complex scaffolds. researchgate.net The ability to introduce both an alkyne-derived moiety and a reactive chloroalkyl group from a single building block like this compound could streamline synthetic routes and allow for the rapid generation of molecular diversity.

Contributions to Materials Science and Polymer Chemistry

Functionalized alkynes are valuable monomers in the synthesis of advanced materials and polymers. escholarship.orgrsc.orgrsc.org The presence of both a polymerizable alkyne and a modifiable chloro group in this compound suggests its potential utility in materials science.

Ring-Opening Metathesis Polymerization (ROMP): While ROMP is more commonly associated with cyclic alkenes, ring-opening alkyne metathesis polymerization (ROAMP) of strained cyclic alkynes is a known process for generating conjugated polymers. escholarship.orgrsc.org Although this compound is acyclic, it could potentially be a substrate in acyclic diene metathesis (ADMET) polymerization if appropriately functionalized, or it could be incorporated into polymers through other polymerization techniques.

Post-Polymerization Modification: A key application for a monomer like this compound in polymer chemistry would be in post-polymerization modification. nih.govnih.govrsc.orgwiley-vch.deresearchgate.net A polymer could be synthesized through the alkyne functionality, leaving a pendant chloroalkyl group along the polymer backbone. This chloro group would then be available for a wide range of subsequent chemical transformations, such as nucleophilic substitution or cross-coupling reactions. This approach allows for the synthesis of a library of functional polymers from a single parent polymer, where properties can be fine-tuned by the nature of the introduced functional group. nih.govrsc.org

Interactive Data Table: Potential of this compound in Polymer Chemistry

| Polymerization Strategy | Role of this compound | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| Incorporation into polymer backbone | Functional comonomer | Polymer with pendant chloroalkyl groups | Platform for post-polymerization modification |

| Post-polymerization modification | Functionalization of a pre-formed polymer | Introduction of alkyne moieties onto a polymer | Creation of materials for "click" chemistry applications |

Development of Novel Chemical Tools and Probes

The development of chemical tools and probes for studying biological systems is a rapidly advancing field. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is central to this area. nih.govrsc.orgnih.govthermofisher.comresearchgate.net Alkynes are key functional groups in bioorthogonal chemistry, most notably in the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). rsc.org

A molecule like this compound could serve as a precursor for novel chemical probes. The alkyne moiety can act as a bioorthogonal handle, allowing for its attachment to biomolecules or surfaces via click chemistry. The chloroalkyl group provides a reactive site for the introduction of reporter groups such as fluorophores, affinity tags, or drug molecules. The separation of the alkyne and the chloro group by a propyl chain may be advantageous in minimizing steric hindrance and preserving the reactivity of both functionalities.

The development of such bifunctional probes would enable a variety of applications in chemical biology, from the labeling and imaging of biomolecules to the targeted delivery of therapeutic agents. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.